molecular formula C14H11F3O B6372083 2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% CAS No. 1261859-34-0

2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95%

Cat. No. B6372083
CAS RN: 1261859-34-0
M. Wt: 252.23 g/mol
InChI Key: AUIBHULSPBYRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% (2-MFP) is an organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. It is a colorless, crystalline solid with a melting point of 79 °C and a boiling point of 230 °C. 2-MFP is a derivative of phenol and is a common starting material for the synthesis of a variety of organic compounds. It has been used to synthesize a variety of drugs, pesticides, and other compounds.

Scientific Research Applications

2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% has been widely used in the synthesis of a variety of drugs, pesticides, and other compounds. It has also been used in the synthesis of a variety of heterocycles, such as thiazoles, oxazoles, and imidazoles. In addition, it has been used in the synthesis of a variety of polymers, such as polyesters, polyurethanes, and polyamides.

Mechanism of Action

2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% is an aromatic compound and its reactivity is due to the presence of an electron-withdrawing trifluoromethyl group. This group increases the electrophilicity of the phenolic hydroxyl group, making it more susceptible to nucleophilic attack by a variety of nucleophiles.
Biochemical and Physiological Effects
2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of a variety of enzymes, including cyclooxygenase and lipoxygenase. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% is a useful compound for laboratory experiments due to its low cost, availability, and ease of synthesis. However, it is important to note that it is toxic and should be handled with care. In addition, it is important to note that the product of the reaction may not be pure and may contain impurities, which can affect the results of the experiment.

Future Directions

The potential of 2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% as a starting material for the synthesis of a variety of drugs and other compounds is still being explored. In addition, further research is needed to better understand the biochemical and physiological effects of 2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% and its potential therapeutic applications. Other future directions include the development of more efficient and cost-effective synthesis methods, as well as the exploration of new applications of 2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95%.

Synthesis Methods

2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% is synthesized by the reaction of 2-methyl-5-trifluoromethylphenol with an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 80 °C for 1-2 hours. The product is then purified by recrystallization from a suitable solvent such as methanol or ethanol.

properties

IUPAC Name

2-methyl-5-[2-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c1-9-6-7-10(8-13(9)18)11-4-2-3-5-12(11)14(15,16)17/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIBHULSPBYRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683942
Record name 4-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261859-34-0
Record name 4-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.